
3-Fluorobutan-2-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluorobutan-2-amine hydrochloride is a chemical compound with the molecular formula C4H11ClFN It is a fluorinated amine, which means it contains a fluorine atom attached to an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorobutan-2-amine hydrochloride typically involves the fluorination of butan-2-amine. One common method is the nucleophilic substitution reaction where a fluorine source, such as hydrogen fluoride or a fluorinating agent like diethylaminosulfur trifluoride (DAST), is used to replace a leaving group (e.g., a halide) on butan-2-amine. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions: 3-Fluorobutan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can replace the fluorine atom.
Major Products:
Oxidation: Imines or nitriles.
Reduction: Alkanes.
Substitution: Azides or thiols.
Aplicaciones Científicas De Investigación
3-Fluorobutan-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound can be used to study the effects of fluorine substitution on biological activity, as fluorinated analogs often exhibit altered pharmacokinetics and bioavailability.
Medicine: Fluorinated amines are explored for their potential therapeutic properties, including as enzyme inhibitors or receptor modulators.
Industry: The compound is used in the development of agrochemicals and specialty chemicals due to its unique reactivity and stability.
Mecanismo De Acción
The mechanism of action of 3-Fluorobutan-2-amine hydrochloride depends on its specific application. In biological systems, the fluorine atom can influence the compound’s interaction with molecular targets, such as enzymes or receptors, by altering its electronic properties and binding affinity. The amine group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity.
Comparación Con Compuestos Similares
Butan-2-amine: The non-fluorinated analog of 3-Fluorobutan-2-amine hydrochloride.
3-Chlorobutan-2-amine: A chlorinated analog with similar reactivity but different electronic properties.
3-Bromobutan-2-amine: A brominated analog with distinct reactivity and steric effects.
Uniqueness: this compound is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable tool in various research applications.
Propiedades
Fórmula molecular |
C4H11ClFN |
|---|---|
Peso molecular |
127.59 g/mol |
Nombre IUPAC |
3-fluorobutan-2-amine;hydrochloride |
InChI |
InChI=1S/C4H10FN.ClH/c1-3(5)4(2)6;/h3-4H,6H2,1-2H3;1H |
Clave InChI |
ZUDXXAAVZRUQAP-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Azaspiro[4.6]undecane-4-carboxylic acid](/img/structure/B13491246.png)
![1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13491254.png)

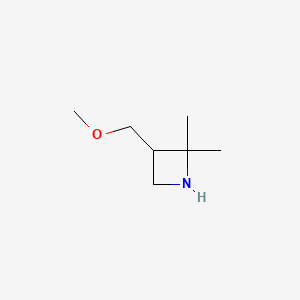
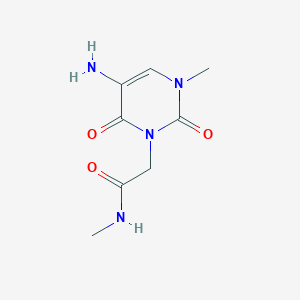

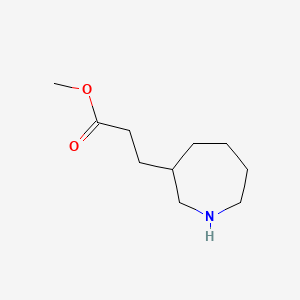
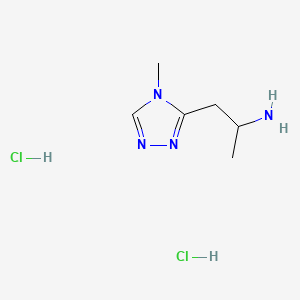
![4-[4-(Propan-2-yl)piperidin-4-yl]morpholine](/img/structure/B13491306.png)
![8-Azatricyclo[4.3.0.0,2,5]nonane hydrochloride](/img/structure/B13491317.png)
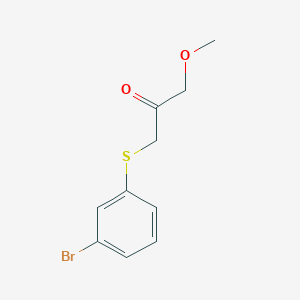
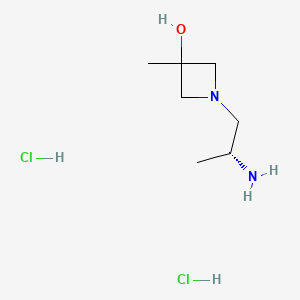
![3-[1-oxo-5-(piperazin-1-yl)-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione dihydrochloride](/img/structure/B13491339.png)
